BenchChemオンラインストアへようこそ!

Monomethylauristatin E

Bystander Effect ADC Efficacy Tumor Heterogeneity

Select Monomethylauristatin E (MMAE) when your ADC program demands a validated, membrane-permeable payload with proven bystander killing efficacy. Unlike its analog MMAF, the uncharged norephedrine C-terminal modification confers high passive membrane permeability, enabling free diffusion into adjacent antigen-negative tumor cells—a decisive advantage in heterogeneous solid tumors. As the gold-standard auristatin warhead with sub-nanomolar IC50, MMAE delivers unmatched consistency for linker evaluation, DAR optimization, and PK/PD correlation. For robust, clinically translatable tumor regression, select the payload designed for potency beyond the target cell.

Molecular Formula C39H67N5O7
Molecular Weight 718.0 g/mol
CAS No. 474645-27-7
Cat. No. B1677349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethylauristatin E
CAS474645-27-7
SynonymsMMAE peptide
monomethyl auristatin E
monomethylauristatin E
Molecular FormulaC39H67N5O7
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
InChIInChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1
InChIKeyDASWEROEPLKSEI-UIJRFTGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monomethylauristatin E (MMAE, CAS 474645-27-7): A Potent Antimitotic ADC Payload with High Membrane Permeability


Monomethylauristatin E (MMAE) is a synthetic analog of the marine natural product dolastatin 10 and a member of the auristatin class of microtubule-disrupting agents [1]. It exerts its potent antimitotic activity by binding to tubulin and inhibiting its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis [2]. As a highly cytotoxic agent with an IC50 in the sub-nanomolar range, MMAE serves as a cornerstone warhead in numerous antibody-drug conjugates (ADCs), leveraging its high membrane permeability to facilitate a 'bystander effect' against neighboring antigen-negative tumor cells upon release . Its established role in clinically validated ADCs underscores its importance as a reference payload in targeted cancer therapy research and development.

Why MMAF and Other Analogs Cannot Simply Be Substituted for MMAE in ADC Development


While auristatins share a common mechanism of tubulin binding, critical structural and physicochemical differences between analogs like MMAE and Monomethylauristatin F (MMAF) preclude their interchangeable use in research and drug development. Substituting MMAF for MMAE without careful consideration of the experimental or therapeutic context can lead to dramatically different outcomes due to their divergent properties. As detailed in the quantitative evidence below, the key differentiator is the C-terminal modification: MMAE features an uncharged norephedrine group, conferring high membrane permeability [1], while MMAF's charged phenylalanine group limits its passive diffusion across cell membranes [2]. This single structural difference fundamentally alters the payload's bystander killing capacity, susceptibility to multidrug resistance (MDR) efflux pumps, and in vivo pharmacokinetic profile of the resulting ADC, as highlighted in recent ADC research . Therefore, selection between MMAE and its analogs is a critical decision point driven by specific assay requirements and the intended biological application.

Quantitative Evidence Guide: MMAE's Differentiation from MMAF in Bystander Activity, Permeability, and Binding


MMAE Exhibits Potent Bystander Killing Activity, Unlike MMAF, in Heterogeneous Tumor Models

In a heterogeneous tumor model consisting of a mix of CD30-positive (CD30+) and CD30-negative (CD30−) cancer cells, an anti-CD30 ADC delivering MMAE demonstrated potent bystander killing of neighboring CD30− cells, leading to significant tumor growth inhibition. In direct contrast, an equivalent ADC delivering the less membrane-permeable payload MMAF failed to mediate bystander killing in the same in vivo model, with no significant effect on CD30− cells [1].

Bystander Effect ADC Efficacy Tumor Heterogeneity

MMAE Displays High Membrane Permeability Compared to the Limited Permeability of MMAF as a Free Drug

MMAE's high membrane permeability allows it to readily diffuse across cell membranes and exert potent cytotoxicity on a wide range of cells. In contrast, the free drug MMAF has significantly attenuated cytotoxic activity due to its limited cell permeability, which is a direct consequence of the charged phenylalanine at its C-terminus [1]. This is evidenced by the fact that MMAF-based ADCs with non-cleavable linkers retain activity only after internalization and lysosomal degradation, whereas free MMAF is essentially inactive extracellularly [1].

Membrane Permeability Free Drug Cytotoxicity Cell Uptake

MMAF Exhibits 4.6-Fold Higher Binding Affinity for Tubulin than MMAE in a Direct Comparison

Despite MMAE's superior cellular permeability, a direct comparison of tubulin binding using a fluorescence polarization assay showed that a FITC-conjugated derivative of MMAF has a significantly higher binding affinity (KD = 63 nM) for tubulin than a corresponding MMAE derivative (KD = 291 nM) [1]. This indicates that while MMAF is less able to enter cells, its intrinsic target binding is more potent, a trade-off that is crucial for understanding the divergent behavior of their respective ADCs.

Tubulin Binding Target Affinity Structure-Activity Relationship

MMAE-Based ADCs Exhibit Pronounced Differential Clearance of Higher Drug-Loaded Species In Vivo Compared to MMAF-Based ADCs

Native LC-MS analysis of ADCs from human plasma revealed distinct in vivo clearance profiles between MMAE and MMAF conjugates. For MMAE-conjugated ADCs, differential clearance of higher drug-loaded species (e.g., DAR6 and DAR8) was pronounced in vivo. In contrast, for MMAF-conjugated ADCs, systemic elimination rates were similar across all drug load species once deconjugation was accounted for [1]. This suggests that the physicochemical properties of the payload directly influence the in vivo stability and pharmacokinetic homogeneity of the ADC.

ADC Pharmacokinetics Drug-to-Antibody Ratio In Vivo Clearance

MMAE is Classified as Highly Susceptible to Multidrug Resistance (MDR) Efflux Pumps, Whereas MMAF is Resistant

Auristatins are systematically categorized based on their interaction with multidrug resistance (MDR) efflux pumps. MMAE-type molecules, characterized by high membrane permeability, are highly susceptible to efflux pumps like MDR1. Conversely, the less permeable, charged MMAF analogues demonstrate resistance to these efflux pumps . This classification is a fundamental part of auristatin drug design and influences the choice of payload depending on the anticipated resistance mechanisms in the target cancer.

Drug Resistance Efflux Pumps MDR

Key Application Scenarios for Monomethylauristatin E (MMAE) Driven by Its Unique Properties


Targeting Antigen-Heterogeneous Solid Tumors via Bystander Killing

MMAE is the payload of choice for developing ADCs intended for solid tumors with heterogeneous antigen expression. As demonstrated in vivo, the potent bystander effect of released MMAE allows it to diffuse from antigen-positive target cells to kill adjacent, antigen-negative tumor cells [1]. This property is critical for achieving robust tumor regression in clinical settings where uniform target expression cannot be guaranteed. Researchers should select MMAE over less permeable alternatives like MMAF when bystander activity is a necessary mechanism of action for their ADC candidate.

Development of ADC Linker Technologies Requiring a Potent, Cell-Permeable Payload

MMAE serves as a gold-standard, highly potent payload for evaluating novel ADC linker technologies. Its well-characterized pharmacology and high potency (IC50 in the low nanomolar to sub-nanomolar range) make it an ideal 'warhead' to test linker stability, release kinetics, and tumor-specific activation [2]. Because its mechanism of action (tubulin inhibition) and membrane permeability are well understood [3], any changes in ADC efficacy or toxicity can be more confidently attributed to the novel linker or conjugation chemistry being evaluated, rather than the payload itself.

Investigating Pharmacokinetic and Deconjugation Dynamics of Cysteine-Conjugated ADCs

MMAE is an exemplary payload for in-depth pharmacokinetic (PK) and pharmacodynamic (PD) studies focusing on ADC heterogeneity and linker stability. Research has shown that the in vivo clearance of MMAE-conjugated ADCs is highly sensitive to drug loading, with higher DAR species being cleared more rapidly [4]. This makes MMAE-based ADCs an excellent model system for studying the impact of conjugation chemistry and DAR on ADC plasma stability and efficacy, providing critical data to inform the optimization of next-generation ADCs with improved therapeutic indices.

Screening for Novel Antibody Targets in High-Throughput Cytotoxicity Assays

The potent cytotoxicity of free MMAE necessitates careful handling and limits its use in standard cell culture. However, when conjugated to an antibody, the exquisite potency of the MMAE warhead enables robust, high-throughput screening of novel antibody targets and internalizing antibodies. The steep dose-response curve and low background killing of MMAE ADCs provide a high signal-to-noise ratio in in vitro cytotoxicity assays, allowing researchers to efficiently identify and validate promising antibody candidates for targeted drug delivery in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethylauristatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.